molecular formula C23H23N3O3 B11222757 2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-phenylacetamide

2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-phenylacetamide

Cat. No.: B11222757
M. Wt: 389.4 g/mol
InChI Key: DCCAEOPQQCUJLL-UHFFFAOYSA-N
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Description

2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-PHENYLACETAMIDE is a complex organic compound that features a quinoline core, a piperidine ring, and a phenylacetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Formation of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate with phenylacetyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and piperidine-based drugs.

    Quinoline Derivatives: Compounds like quinine and chloroquine.

    Phenylacetamide Derivatives: Compounds like acetaminophen.

Uniqueness

2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-PHENYLACETAMIDE is unique due to its combination of a quinoline core, a piperidine ring, and a phenylacetamide moiety. This structural complexity allows for diverse chemical reactivity and potential pharmacological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C23H23N3O3/c27-21(24-17-9-3-1-4-10-17)16-26-20-12-6-5-11-18(20)19(15-22(26)28)23(29)25-13-7-2-8-14-25/h1,3-6,9-12,15H,2,7-8,13-14,16H2,(H,24,27)

InChI Key

DCCAEOPQQCUJLL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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